1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea is a compound that features two indole groups connected via a urea linkage Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea typically involves the reaction of indole derivatives with isocyanates or carbamoyl chlorides. One common method is the reaction of 1-(2-aminoethyl)indole with 1H-indole-3-carbonyl chloride under basic conditions to form the desired urea compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form oxindoles.
Reduction: The urea linkage can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The indole rings can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-2-yl)urea: Similar structure but with the indole groups positioned differently.
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-4-yl)urea: Another positional isomer.
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-5-yl)urea: Yet another positional isomer.
Uniqueness
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea is unique due to the specific positioning of the indole groups, which can influence its binding affinity and specificity for biological targets. This positional arrangement can result in distinct biological activities and chemical reactivity compared to its isomers.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-indol-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(22-17-13-21-16-7-3-2-6-15(16)17)20-10-12-23-11-9-14-5-1-4-8-18(14)23/h1-9,11,13,21H,10,12H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBQGCVTCUSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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